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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Azido-NAD+ (Nicotinamide 2-azidoadenine dinucleotide) is a photoactivatable analog of

nicotinamide adenine dinucleotide (NAD+), a ubiquitous coenzyme essential for numerous

cellular processes, including energy metabolism, DNA repair, and signaling. The introduction of

a photoreactive azido group at the 2-position of the adenine ring allows 2-Azido-NAD+ to serve

as a powerful tool for investigating NAD+-dependent enzymes and their associated signaling

pathways. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene

intermediate that can covalently crosslink to nearby molecules, enabling the identification and

characterization of NAD+-binding proteins and their substrates. This technical guide provides a

comprehensive overview of the biophysical properties of 2-Azido-NAD+, detailed experimental

protocols for its use in photoaffinity labeling and click chemistry, and its application in studying

ADP-ribosylation signaling pathways.

Core Biophysical Properties
A thorough understanding of the biophysical characteristics of 2-Azido-NAD+ is crucial for its

effective application in experimental settings. The following tables summarize the key

quantitative data for this compound.
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Property Value Reference / Note

Molecular Formula C₂₁H₂₆N₁₀O₁₄P₂ [1][2]

Molecular Weight 704.44 g/mol [1][2]

Appearance White to off-white solid
General knowledge for similar

compounds

Solubility
Soluble in water and aqueous

buffers

General knowledge for NAD+

analogs

Spectroscopic Property Value Reference / Note

Molar Absorptivity (Infrared) ε = 250 M⁻¹ cm⁻¹
For the azido stretching

vibration.[3]

UV-Vis Absorption (λmax) ~260 nm

Estimated based on the

adenine chromophore present

in NAD+.[4]

Molar Extinction Coefficient

(UV-Vis at 260 nm)
~16,900 M⁻¹cm⁻¹

Estimated based on the value

for NAD+.[4]

Fluorescence Properties Not well characterized

2-azidoadenosine derivatives

are known to be fluorescent.

Further characterization is

needed for 2-Azido-NAD+.[1]
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Stability and
Storage

Condition Recommendation Reference / Note

Solid Form

Store at -20°C or

below, desiccated and

protected from light.

General

recommendation for

labile biochemicals.

Aqueous Solution

Store in single-use

aliquots at -70°C for

long-term storage (up

to 6 months).

Stable for about a

week at 4°C at neutral

pH. Avoid repeated

freeze-thaw cycles.

Based on general

stability of NAD+

solutions.[5]

pH Stability

Stable in neutral or

slightly acidic

solutions (pH 2-6).

Rapidly degrades in

alkaline solutions.

Based on general

stability of NAD+

solutions.[5]

Light Sensitivity

Solutions are sensitive

to light and should be

protected from UV

exposure to prevent

premature activation

of the azido group.

The azido group is

photoreactive.[6]

Experimental Protocols
2-Azido-NAD+ is a versatile tool for two primary experimental approaches: photoaffinity

labeling to identify interacting proteins and click chemistry for the detection and visualization of

ADP-ribosylation events.

Photoaffinity Labeling of NAD+-Binding Proteins
This technique utilizes the photoreactive nature of the azido group to covalently capture

proteins that bind to 2-Azido-NAD+.

Objective: To identify and characterize proteins that interact with NAD+.

Materials:
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2-Azido-NAD+

Purified protein, cell lysate, or tissue homogenate

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

UV crosslinking instrument (e.g., Stratalinker) with a 254 nm or 365 nm light source

SDS-PAGE gels and Western blotting reagents

Mass spectrometry facility for protein identification

Protocol:

Binding Reaction:

Incubate the biological sample (purified protein, cell lysate, or homogenate) with 2-Azido-
NAD+ in the reaction buffer. A typical concentration range for 2-Azido-NAD+ is 10-100

µM.

Incubate on ice or at 4°C for 15-30 minutes to allow for binding equilibrium to be reached.

Include control samples: a no-UV control to check for non-specific covalent binding and a

competition control with an excess of native NAD+ to demonstrate the specificity of the

interaction.

UV Crosslinking:

Place the reaction mixture in a suitable container (e.g., a 96-well plate on ice) and irradiate

with UV light.

The optimal wavelength and duration of irradiation should be determined empirically. A

common starting point is 254 nm for 5-20 minutes on ice.[7]

Ensure the UV source is at a consistent distance from the sample.

Analysis of Crosslinked Products:
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After irradiation, the crosslinked protein-2-Azido-NAD+ adducts can be analyzed by SDS-

PAGE.

Visualize the adducts by autoradiography if a radiolabeled version of 2-Azido-NAD+ was

used, or by Western blotting using an antibody against a tag on the 2-Azido-NAD+ or

against the protein of interest.

For identification of unknown interacting proteins, the crosslinked adducts can be excised

from the gel and subjected to in-gel digestion followed by mass spectrometry.

Prepare Biological Sample
(e.g., Cell Lysate) Incubate with 2-Azido-NAD+ UV Irradiation

(e.g., 254 nm) Analyze Crosslinked Products

SDS-PAGE

Western Blot

Mass Spectrometry
(Protein ID)

Click to download full resolution via product page

Photoaffinity Labeling Workflow

Visualization of ADP-Ribosylation via Click Chemistry
The azido group on 2-Azido-NAD+ can also serve as a handle for bioorthogonal click

chemistry. This allows for the attachment of reporter molecules, such as fluorophores or biotin,

to ADP-ribosylated proteins for visualization and enrichment. This is particularly useful for

studying the activity of Poly(ADP-ribose) polymerases (PARPs).

Objective: To detect and visualize proteins that have been ADP-ribosylated using 2-Azido-
NAD+.
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Materials:

2-Azido-NAD+

Cell culture or in vitro ADP-ribosylation reaction setup

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin)

Click chemistry reaction components:

Copper(II) sulfate (CuSO₄)

A reducing agent (e.g., sodium ascorbate)

A copper-chelating ligand (e.g., THPTA or TBTA)

Fluorescence microscope or streptavidin beads for enrichment

SDS-PAGE and Western blotting reagents

Protocol:

Metabolic Labeling or In Vitro Reaction:

For in-cell labeling, incubate cells with a cell-permeable version of 2-Azido-NAD+ or

deliver it into the cells.

For in vitro reactions, set up an ADP-ribosylation assay with purified PARP enzyme,

acceptor proteins, and 2-Azido-NAD+ as the substrate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

After the labeling reaction, lyse the cells or stop the in vitro reaction.

Prepare the click chemistry reaction mixture. A typical protocol involves:

The protein sample containing the 2-azido-ADP-ribosylated proteins.

The alkyne-reporter molecule (e.g., 10-50 µM).
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Freshly prepared sodium ascorbate (e.g., 1 mM).

THPTA or another copper ligand (e.g., 0.1 mM).

CuSO₄ (e.g., 1 mM).

Incubate the reaction at room temperature for 1-2 hours, protected from light.[8]

Detection and Analysis:

If a fluorescent reporter was used, the labeled proteins can be visualized directly in-gel

after SDS-PAGE or in fixed cells by fluorescence microscopy.

If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-

coated beads, followed by elution and identification by Western blotting or mass

spectrometry.

ADP-Ribosylation with
2-Azido-NAD+

Click Chemistry Reaction
(CuAAC) Detection & Analysis

Alkyne-Reporter
(Fluorophore or Biotin)

Fluorescence Imaging

Biotin-Streptavidin
Enrichment

Mass Spectrometry
(Protein ID)

Click to download full resolution via product page

Click Chemistry Workflow

Application in Signaling Pathways: PARP1-Mediated
ADP-Ribosylation
A primary application of 2-Azido-NAD+ is in the study of Poly(ADP-ribose) polymerase 1

(PARP1), a key enzyme in the DNA damage response. Upon detecting DNA strand breaks,

PARP1 becomes activated and utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on
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itself and other acceptor proteins, a process known as PARylation. This signaling cascade is

critical for the recruitment of DNA repair factors.

2-Azido-NAD+ can be used as a substrate by PARP1, allowing for the labeling and

identification of PARP1 targets and the visualization of PARylation events in response to DNA

damage.[9]
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PARP1 Signaling Pathway
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Conclusion
2-Azido-NAD+ is a powerful and versatile chemical probe for the study of NAD+-dependent

biological processes. Its utility in both photoaffinity labeling and click chemistry provides

researchers with a dual-pronged approach to identify NAD+-binding proteins and to visualize

and enrich ADP-ribosylated substrates. The continued application of 2-Azido-NAD+ promises

to further illuminate the complex roles of NAD+ and ADP-ribosylation in cellular signaling and

disease, offering valuable insights for drug development and therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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